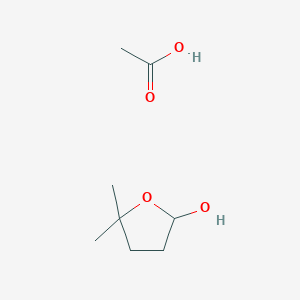

Acetic acid;5,5-dimethyloxolan-2-ol

Description

Properties

CAS No. |

103216-14-4 |

|---|---|

Molecular Formula |

C8H16O4 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

acetic acid;5,5-dimethyloxolan-2-ol |

InChI |

InChI=1S/C6H12O2.C2H4O2/c1-6(2)4-3-5(7)8-6;1-2(3)4/h5,7H,3-4H2,1-2H3;1H3,(H,3,4) |

InChI Key |

ZMTMTQBSWISPAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC1(CCC(O1)O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5,5 Dimethyloxolan 2 Yl Acetate and Analogues

Strategic Synthesis of the 5,5-Dimethyloxolan-2-ol Precursor

The cornerstone of synthesizing 5,5-dimethyloxolan-2-yl acetate (B1210297) is the efficient preparation of its precursor, 5,5-dimethyloxolan-2-ol. This cyclic hemiacetal is primarily formed through the intramolecular cyclization of a suitable γ-hydroxy aldehyde, a transformation governed by principles of ring-chain tautomerism.

Ring Closure Reactions for Tetrahydrofuran (B95107) Scaffold Construction

The construction of the 5,5-dimethyl-substituted tetrahydrofuran ring is most commonly achieved through the intramolecular cyclization of a γ-hydroxy carbonyl compound. Specifically, the precursor 5-hydroxy-5-methylhexanal undergoes an acid-catalyzed ring closure to form the more thermodynamically stable five-membered cyclic hemiacetal, 5,5-dimethyloxolan-2-ol. nih.govrsc.orgnih.gov This type of reaction is a fundamental process in organic chemistry, often driven by the favorable energetics of forming five- and six-membered rings. nih.gov

The general mechanism for this acid-catalyzed cyclization involves the following steps:

Protonation of the carbonyl oxygen of the aldehyde, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the hydroxyl group at the γ-position onto the activated carbonyl carbon.

Deprotonation of the resulting oxonium ion to yield the neutral cyclic hemiacetal.

This equilibrium between the open-chain hydroxy aldehyde and the cyclic hemiacetal typically favors the cyclic form, especially when a five-membered ring can be formed. nih.gov The gem-dimethyl group at the 5-position can further influence the conformational preferences of the ring system.

Stereocontrolled Approaches to the Hemiacetal Moiety Formation

Achieving stereocontrol in the formation of the hemiacetal moiety at the C-2 position is a significant challenge in the synthesis of substituted tetrahydrofurans. While the formation of 5,5-dimethyloxolan-2-ol from an achiral precursor will result in a racemic mixture of anomers (α and β), stereocontrolled syntheses aim to produce a single desired stereoisomer.

General strategies for the stereoselective synthesis of substituted tetrahydrofurans often involve the use of chiral auxiliaries or catalysts. For instance, asymmetric reactions that establish stereocenters prior to or during the cyclization step can dictate the stereochemistry of the final product. While specific literature on the stereocontrolled synthesis of 5,5-dimethyloxolan-2-ol is not abundant, principles from related syntheses can be applied. These may include substrate-controlled diastereoselective cyclizations or the use of chiral catalysts to influence the facial selectivity of the intramolecular nucleophilic attack.

Esterification and Acylation Reactions for 5,5-Dimethyloxolan-2-yl Acetate Formation

The conversion of the 5,5-dimethyloxolan-2-ol precursor to its corresponding acetate is a critical step, typically achieved through esterification or acylation reactions. The reactivity of the hemiacetal hydroxyl group necessitates carefully chosen conditions to ensure efficient and selective acyl transfer.

Catalytic Systems for Efficient Acyl Transfer to Cyclic Hemiacetals

The acylation of the hydroxyl group of 5,5-dimethyloxolan-2-ol can be accomplished using various acetylating agents, with acetic anhydride (B1165640) and acetyl chloride being the most common. These reactions are often facilitated by a catalyst to enhance the rate and yield of the transformation.

Pyridine (B92270) is frequently employed as a catalyst and a base in such acetylations. reddit.com It can act as a nucleophilic catalyst by forming a highly reactive N-acetylpyridinium ion intermediate, which is then readily attacked by the alcohol. Additionally, pyridine serves to neutralize the acidic byproduct (HCl or acetic acid) of the reaction. Other catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), are known to be even more effective nucleophilic catalysts for acylation reactions.

The choice of solvent and reaction temperature also plays a crucial role in the efficiency of the esterification. Anhydrous conditions are generally required to prevent the hydrolysis of the acylating agent and the product.

Table 1: Reagents and Conditions for the Esterification of Alcohols

| Acetylating Agent | Catalyst/Base | Solvent | General Observations |

| Acetic Anhydride | Pyridine | Dichloromethane (DCM) or neat | Common and effective method; pyridine acts as a catalyst and acid scavenger. reddit.com |

| Acetic Anhydride | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | DMAP is a highly efficient nucleophilic catalyst, often used in small amounts. |

| Acetyl Chloride | Pyridine or Triethylamine (TEA) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Highly reactive; requires a base to neutralize the HCl byproduct. reddit.com |

| Acetic Anhydride | None (Microwave) | Neat | Rapid and efficient method that can avoid the use of catalysts and solvents. |

Regioselective and Stereoselective Esterification Techniques

In more complex oxolane derivatives with multiple hydroxyl groups, regioselective esterification becomes a key consideration. While 5,5-dimethyloxolan-2-ol possesses a single hydroxyl group, the principles of regioselectivity are paramount in the broader context of synthesizing related analogues. Steric hindrance around a particular hydroxyl group can be exploited to achieve selective acylation. The use of bulky acylating agents can favor reaction at less sterically hindered positions.

Stereoselectivity in the esterification of the anomeric hydroxyl group of 5,5-dimethyloxolan-2-ol can be influenced by the reaction conditions and the nature of the catalyst. The interconversion between the α and β anomers of the starting hemiacetal can, under certain conditions, be leveraged to favor the formation of one stereoisomer of the acetate product. For instance, thermodynamic or kinetic control of the reaction can potentially lead to a preponderance of the more stable or more rapidly formed acetate anomer.

Protecting Group Strategies in the Synthesis of Related Oxolane Derivatives

In the multistep synthesis of more complex molecules containing the 5,5-dimethyloxolane moiety, the strategic use of protecting groups is often indispensable. youtube.com Protecting groups are employed to temporarily mask a reactive functional group, preventing it from undergoing unwanted side reactions during subsequent synthetic transformations. pressbooks.pub

For the synthesis of analogues of 5,5-dimethyloxolan-2-yl acetate, protecting groups for both hydroxyl and carbonyl functionalities are of particular relevance.

Protection of Alcohols: If a synthetic route toward a more complex oxolane derivative involves a precursor with multiple hydroxyl groups, all but the one intended for reaction must be protected. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), which are readily introduced and can be removed under specific conditions, often using a fluoride (B91410) source. libretexts.orglibretexts.org Other options include benzyl (B1604629) (Bn) ethers, which are stable to a wide range of conditions but can be removed by hydrogenolysis. libretexts.org

Protection of Aldehydes: In a synthetic pathway where the precursor γ-hydroxy aldehyde needs to be subjected to conditions that would affect the aldehyde functionality (e.g., reaction with a Grignard reagent), the aldehyde must be protected. libretexts.org A common strategy is the formation of a cyclic acetal (B89532) by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. pressbooks.pub This acetal is stable to basic and nucleophilic reagents and can be readily deprotected by treatment with aqueous acid to regenerate the aldehyde. pressbooks.pub

The choice of a particular protecting group is dictated by its stability to the reaction conditions of the subsequent steps and the ease of its removal without affecting other functionalities in the molecule. pressbooks.pub

Mechanistic Investigations and Chemical Transformations of 5,5 Dimethyloxolan 2 Yl Acetate

Electrophilic and Radical Reactions on the Oxolane Scaffold

The 5,5-dimethyloxolane ring, while generally stable, can be induced to react under specific conditions, offering pathways for functionalization. The presence of the gem-dimethyl group at the 5-position influences the reactivity and regioselectivity of these transformations.

Electrophilic Reactions:

Electrophilic attack on the oxolane ring typically requires activation of the ether oxygen. In the case of 5,5-dimethyloxolan-2-yl acetate (B1210297), the primary site of electrophilic interaction is the oxygen atom of the tetrahydrofuran (B95107) ring. Acid-catalyzed reactions can lead to ring-opening. For instance, treatment with acyl halides in the presence of a Lewis acid can result in the cleavage of the C-O bond. researchgate.net The reaction of 2,5-dimethyltetrahydrofuran (B89747) with acyl chlorides, catalyzed by bismuth(III), has been shown to proceed via a concerted process or a pathway involving a stabilized carbocation, depending on the steric bulk of the electrophile. researchgate.net

A plausible electrophilic reaction on the 5,5-dimethyloxolane scaffold, though not explicitly detailed for the acetate derivative in available literature, is bromination using a source like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). While often used for allylic and benzylic bromination, under appropriate conditions, it could potentially lead to substitution on the oxolane ring, likely at a position alpha to the oxygen if a suitable activating group is present or through a radical mechanism.

Table 1: Representative Electrophilic Transformations on Tetrahydrofuran Scaffolds

| Reactant(s) | Electrophilic Reagent | Catalyst | Product(s) | Observations |

| 2,5-Dimethyltetrahydrofuran | Acetyl Chloride (AcCl) | Bi(III) | 4-acetoxy-1-chloropentane | Stereochemical outcome suggests a concerted or SN1-like mechanism. researchgate.net |

| Tetrahydrofuran | Acyl Chlorides | Iodine | γ-Chloroesters | Efficient cleavage of the ether linkage. |

Radical Reactions:

Free radical reactions offer an alternative avenue for the functionalization of the 5,5-dimethyloxolane scaffold. The generation of a radical at one of the carbon atoms of the ring can be followed by various transformations. While specific studies on 5,5-dimethyloxolan-2-yl acetate are scarce, general principles of radical chemistry can be applied. For instance, radical azidation has been demonstrated as a powerful tool for introducing the azide (B81097) functionality into organic molecules, which can then be converted to amines. ucl.ac.uk This type of reaction could potentially be applied to a derivative of 5,5-dimethyloxolan-2-ol.

The formation of radicals on the oxolane ring can be initiated by standard radical initiators. The stability of the resulting radical will dictate the primary site of reaction. The carbon atoms adjacent to the ether oxygen are likely positions for radical formation due to the stabilizing effect of the oxygen atom.

Table 2: Plausible Radical Reactions on the 5,5-Dimethyloxolane Scaffold

| Reaction Type | Radical Initiator | Reagent | Potential Product | Mechanistic Insight |

| Halogenation | AIBN (Azobisisobutyronitrile) | N-Bromosuccinimide (NBS) | Bromo-5,5-dimethyloxolan-2-yl acetate | Free radical chain mechanism involving hydrogen abstraction. |

| Azidation | Peroxide | Azide source (e.g., TsN3) | Azido-5,5-dimethyloxolan-2-yl acetate | Addition of an azido (B1232118) radical to the scaffold. ucl.ac.uk |

Stereochemical Control and Anomerization in Derivatives of 5,5-Dimethyloxolan-2-ol

The stereochemistry at the anomeric carbon (C-2) of 5,5-dimethyloxolan-2-ol and its derivatives is a critical aspect of their chemistry, influencing their physical properties and biological activity.

Stereochemical Control in Synthesis:

The synthesis of substituted tetrahydrofurans with defined stereochemistry is a significant challenge in organic synthesis. Various strategies have been developed to control the relative and absolute stereochemistry of these systems. Diastereoselective synthesis often relies on the use of chiral auxiliaries, catalysts, or substrates to direct the formation of one stereoisomer over another. For instance, diastereoselective syntheses of various complex molecules containing substituted tetrahydrofuran rings have been reported, highlighting the importance of controlling stereocenters.

The synthesis of 5,5-dimethyloxolan-2-yl acetate can potentially lead to a mixture of anomers (α and β), corresponding to the different spatial orientations of the acetate group at the C-2 position. The ratio of these anomers can be influenced by the reaction conditions and the nature of the reagents used.

Anomerization:

Anomers of 5,5-dimethyloxolan-2-yl acetate can interconvert in a process known as anomerization. This equilibrium is typically catalyzed by acids, including Lewis acids. The mechanism of anomerization involves the formation of an oxocarbenium ion intermediate upon protonation or coordination of a Lewis acid to the ring oxygen, followed by the loss of the acetate group. The subsequent attack of an acetate nucleophile on the planar oxocarbenium ion can occur from either face, leading to a mixture of the α and β anomers.

The position of the anomeric equilibrium is determined by the relative thermodynamic stabilities of the two anomers. This stability is influenced by various stereoelectronic effects, most notably the anomeric effect. The anomeric effect generally favors the axial orientation of an electronegative substituent at the anomeric position in a six-membered ring. While the classic anomeric effect is less pronounced in five-membered rings like the oxolane system, analogous stereoelectronic interactions can still influence the preferred conformation and the anomeric ratio.

Table 3: Factors Influencing Stereochemistry in 5,5-Dimethyloxolan-2-ol Derivatives

| Factor | Influence on Stereochemistry | Example |

| Reaction Conditions | Can affect the kinetic vs. thermodynamic product ratio in syntheses. | Low temperatures may favor the kinetically controlled anomer. |

| Catalyst | Chiral catalysts can induce enantioselectivity in the formation of new stereocenters. | Asymmetric synthesis of tetrahydrofuran derivatives. |

| Lewis Acids | Catalyze anomerization, leading to an equilibrium mixture of anomers. | Treatment of a single anomer with a Lewis acid can lead to a mixture of both. |

| Solvent | Can influence the position of the anomeric equilibrium. | Polar solvents may stabilize the more polar anomer. |

Advanced Characterization Techniques for Acyl Oxolane Structure and Stereochemistry

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the constitution and relative stereochemistry of organic molecules in solution. weebly.com While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, multi-dimensional (2D) techniques are required for complete and unambiguous assignments in complex molecules like substituted oxolanes. researchgate.netnih.gov

For 5,5-dimethyloxolan-2-yl acetate (B1210297), 2D NMR experiments are crucial for assigning the proton and carbon signals of the oxolane ring and confirming the connectivity of the acetate group.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.org In the target molecule, COSY would reveal the coupling network of the protons on the oxolane ring (H2, H3, and H4), allowing for the sequential assignment of these spin systems.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with their directly attached carbons. This allows for the unambiguous assignment of the carbon signals for C2, C3, and C4 based on the previously assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for connecting different structural fragments. Key HMBC correlations for 5,5-dimethyloxolan-2-yl acetate would include the correlation from the anomeric proton (H2) to the acetate carbonyl carbon (C=O), and from the acetyl methyl protons to the same carbonyl carbon, confirming the ester linkage at the C2 position.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing critical information about the molecule's relative stereochemistry. wordpress.com For instance, NOESY can be used to determine the cis or trans relationship of the acetate group at C2 relative to the protons at C3 by observing the presence or absence of specific through-space correlations. nih.gov

Table 1: Hypothetical ¹H and ¹³C NMR Data and Key 2D NMR Correlations for 5,5-dimethyloxolan-2-yl acetate

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

|---|---|---|---|---|

| C2 | 98.5 | 6.10 (dd, 1H) | C4, Acetate C=O | H3, H4 |

| C3 | 25.0 | 1.95 (m, 2H) | C2, C4, C5 | H2, H4 |

| C4 | 40.1 | 1.80 (m, 2H) | C2, C3, C5 | H2, H3 |

| C5 | 80.2 | - | - | - |

| C5-CH₃ (a) | 28.5 | 1.25 (s, 3H) | C4, C5, C5-CH₃ (b) | H4, C5-CH₃ (b) |

| C5-CH₃ (b) | 28.7 | 1.30 (s, 3H) | C4, C5, C5-CH₃ (a) | H4, C5-CH₃ (a) |

| Acetate C=O | 170.1 | - | - | - |

| Acetate CH₃ | 21.2 | 2.05 (s, 3H) | Acetate C=O | H2 |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Elucidation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. This is a critical first step in identifying an unknown compound.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific parent ion, providing valuable information about the molecule's structure and connectivity. wikipedia.org The fragmentation pattern serves as a molecular fingerprint. For cyclic ethers and their derivatives, fragmentation often involves cleavage of the ring and loss of substituents. nih.govmdpi.com In the case of 5,5-dimethyloxolan-2-yl acetate, collision-induced dissociation (CID) would likely induce characteristic fragmentation pathways. A primary loss would be the neutral loss of acetic acid or the ketene molecule from the ester group. Subsequent fragmentation of the oxolane ring would lead to smaller, stable fragment ions. mdpi.com

Table 2: Predicted HRMS and MS/MS Fragmentation Data for 5,5-dimethyloxolan-2-yl acetate ([M+H]⁺)

| Ion | Calculated m/z | Proposed Structure/Origin |

|---|---|---|

| [M+H]⁺ | 159.1016 | Protonated parent molecule (C₈H₁₅O₃⁺) |

| [M+Na]⁺ | 181.0835 | Sodiated adduct of parent molecule (C₈H₁₄O₃Na⁺) |

| [M-CH₃COOH+H]⁺ | 99.0804 | Loss of neutral acetic acid |

| [M-CH₂CO+H]⁺ | 117.0859 | Loss of ketene |

| [C₅H₉O]⁺ | 85.0648 | Fragment from oxolane ring cleavage after initial loss |

| [C₄H₇]⁺ | 55.0542 | Loss of methyl groups and oxygen-containing fragments |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. fiveable.me The two methods are complementary: IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment during a vibration, while Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. mdpi.comlabmanager.com

For 5,5-dimethyloxolan-2-yl acetate, the most prominent feature in the IR spectrum would be a very strong absorption band corresponding to the C=O stretch of the ester group. libretexts.org The C-O stretching vibrations of the ester and the ether linkage within the oxolane ring would also produce strong bands. In the Raman spectrum, C-C and symmetric C-H vibrations would be more prominent. The combination of both spectra provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of the key functional groups. nih.gov

Table 3: Characteristic IR and Raman Vibrational Frequencies for 5,5-dimethyloxolan-2-yl acetate

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 | Medium-Strong (IR), Strong (Raman) |

| C=O Stretch (Ester) | 1735-1750 | 1735-1750 | Very Strong (IR), Weak (Raman) |

| C-H Bend (CH₃, CH₂) | 1370-1470 | 1370-1470 | Medium (IR & Raman) |

| C-O Stretch (Ester, Acetal) | 1200-1250 | 1200-1250 | Strong (IR), Medium (Raman) |

| C-O Stretch (Ether, Ring) | 1050-1150 | 1050-1150 | Strong (IR), Medium (Raman) |

X-ray Diffraction Analysis for Absolute Stereochemistry and Conformational Studies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. thieme-connect.de This technique is contingent upon the ability to grow a high-quality single crystal of the analyte. researchgate.net

For 5,5-dimethyloxolan-2-yl acetate, which has a stereocenter at the C2 position, X-ray analysis of an enantiomerically pure crystal would unambiguously determine its absolute configuration (R or S). This is achieved by analyzing the anomalous dispersion of the X-rays, which allows for the differentiation between a molecule and its non-superimposable mirror image. ed.ac.ukresearchgate.net The analysis provides precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state, including the puckering of the five-membered oxolane ring. dntb.gov.ua

Table 4: Representative Crystallographic Data for 5,5-dimethyloxolan-2-yl acetate

| Parameter | Hypothetical Value |

|---|---|

| Empirical Formula | C₈H₁₄O₃ |

| Formula Weight | 158.19 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.5 Å, b = 9.8 Å, c = 14.2 Å |

| Volume | 905 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.16 g/cm³ |

| Flack Parameter | 0.05(3) |

Chiral Chromatographic Methods for Enantiomeric and Diastereomeric Purity Determination

Since 5,5-dimethyloxolan-2-yl acetate is a chiral molecule, it can exist as a pair of enantiomers. Chiral chromatography is the primary method for separating these enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.govcsfarmacie.cz This is most commonly performed using high-performance liquid chromatography (HPLC) or gas chromatography (GC) equipped with a chiral stationary phase (CSP). gcms.czijcrt.org

The principle behind this separation is the formation of transient, diastereomeric complexes between the enantiomers in the sample and the chiral selector of the CSP. mdpi.com These diastereomeric complexes have different energies and stabilities, leading to different retention times for the two enantiomers. ntu.edu.sg By comparing the peak areas of the two separated enantiomers, the enantiomeric ratio and the enantiomeric excess can be accurately quantified.

Table 5: Illustrative Chiral HPLC Separation Data for the Enantiomers of 5,5-dimethyloxolan-2-yl acetate

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | 95:5 Hexane:Isopropanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | 2.1 |

| Enantiomeric Excess (ee) | 98% (example calculation) |

Computational and Theoretical Studies on 5,5 Dimethyloxolan 2 Yl Acetate Reactivity and Conformation

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For 5,5-dimethyloxolan-2-yl acetate (B1210297), DFT methods can predict key parameters that are essential for understanding its stability and spectroscopic signatures.

Electronic Structure and Geometry: DFT calculations, for instance at the B3LYP/aug-cc-pVDZ level of theory, can be used to optimize the molecule's geometry, determining bond lengths, bond angles, and dihedral angles for its most stable conformers. researchgate.net These calculations would reveal the electronic distribution, highlighting the polarization of bonds such as the C-O bonds within the ring and the ester group. The presence of the electronegative oxygen atoms and the gem-dimethyl group at the C5 position significantly influences the geometry and electronic landscape compared to unsubstituted tetrahydrofuran (B95107).

Spectroscopic Parameters: One of the key applications of DFT is the prediction of spectroscopic data, which can be compared with experimental results for structural validation.

Vibrational Frequencies: Calculations can yield the infrared (IR) spectrum, predicting the frequencies and intensities of vibrational modes. For 5,5-dimethyloxolan-2-yl acetate, characteristic peaks would include C-O-C stretching frequencies from the ether and ester groups, and the prominent C=O stretch of the acetate moiety.

NMR Chemical Shifts: DFT can also predict ¹H and ¹³C NMR chemical shifts. These theoretical values are highly sensitive to the molecule's conformation and electronic environment, providing a detailed probe of its structure. For example, the chemical shifts of the protons on the oxolane ring would be heavily influenced by the orientation of the acetate group (axial vs. equatorial).

In a study on related furanose systems, theoretical ³J-coupling constants derived from simulations showed excellent agreement with experimental NMR data, validating the computational approach. researchgate.netnih.gov Similar accuracy would be expected for 5,5-dimethyloxolan-2-yl acetate, allowing for a confident assignment of its structure.

Table 1: Predicted Spectroscopic Data for a Tetrahydrofuran Derivative Analog Note: This table presents typical data ranges for analogous structures based on computational studies, as specific data for 5,5-dimethyloxolan-2-yl acetate is not available.

| Parameter | Predicted Value/Range | Method |

| C=O Stretch Freq. (IR) | 1730-1750 cm⁻¹ | DFT (B3LYP) |

| C-O-C Stretch Freq. (IR) | 1050-1200 cm⁻¹ | DFT (B3LYP) |

| ¹H NMR (Anomeric H) | δ 5.0-6.0 ppm | GIAO-DFT |

| ¹³C NMR (Anomeric C) | δ 95-105 ppm | GIAO-DFT |

Conformational Landscapes and Energy Profiles of Oxolane Derivatives

The five-membered oxolane ring is not planar but exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" and "twist" forms. The substituents on the ring dictate the preferred conformation and the energy barriers between them.

The conformational behavior of the oxolane ring is often described by a pseudorotation itinerary. nih.govnih.gov For 5,5-dimethyloxolan-2-yl acetate, the key conformational questions involve the ring pucker and the orientation of the C2-acetate group. The acetate group can adopt either an axial or an equatorial position, and the energy difference between these two states is governed by a combination of steric and stereoelectronic effects.

Anomeric Effect: A critical stereoelectronic factor is the anomeric effect, which describes the tendency of a heteroatomic substituent at the anomeric carbon (C2 in this case) to favor the axial position, despite potential steric hindrance. wikipedia.orgrsc.orgscripps.edu This effect arises from a stabilizing hyperconjugative interaction between a lone pair on the ring's oxygen atom and the antibonding σ* orbital of the C2-O(acetate) bond (n -> σ*). wikipedia.orgnih.gov The magnitude of this effect can be estimated at 4-8 kJ/mol in sugars. wikipedia.org

Steric Hindrance: Counteracting the anomeric effect is steric repulsion. The bulky acetate group and the gem-dimethyl groups at C5 will have significant steric interactions that influence the conformational equilibrium. In substituted cyclohexanes, for comparison, an isopropyl group has a strong preference for the equatorial position due to steric strain. unicamp.br DFT calculations are essential to quantify these competing effects and determine the global energy minimum conformation. The potential energy surface can be mapped to identify stable conformers and the transition states that connect them. researchgate.netnih.gov

Table 2: Relative Energies of Conformers for a Model 2-Substituted Oxolane Note: This is an illustrative table based on general principles and data from related systems like 2-methoxytetrahydropyran. Positive ΔE indicates higher energy (less stable).

| Conformer | Axial/Equatorial | Key Dihedral Angles (°) | Relative Energy (ΔE, kcal/mol) | Computational Method |

| Twist-Chair (1) | Axial Acetate | C1-O-C2-C3 ≈ 60 | 0.00 (Reference) | DFT/M06-2X |

| Twist-Chair (2) | Equatorial Acetate | C1-O-C2-C3 ≈ 180 | +1.1 | DFT/M06-2X |

| Envelope (1) | Axial Acetate | - | +2.5 | DFT/M06-2X |

| Envelope (2) | Equatorial Acetate | - | +3.5 | DFT/M06-2X |

Ab Initio and Semi-empirical Methods for Reaction Mechanism Modeling and Transition State Analysis

Understanding the reactivity of 5,5-dimethyloxolan-2-yl acetate, such as its hydrolysis to form acetic acid and 5,5-dimethyloxolan-2-ol, requires modeling the reaction pathway and identifying the transition state. Both high-level ab initio and computationally less expensive semi-empirical methods can be employed for this purpose.

Reaction Pathway Modeling: The hydrolysis of the acetate is a representative reaction. Computational methods can map the potential energy surface along the reaction coordinate, from reactants to products. This involves modeling the approach of a water molecule, the formation of a tetrahedral intermediate, proton transfer steps, and the final cleavage of the C-O bond. Ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, along with DFT, can provide accurate energetics for these steps.

Transition State Analysis: The highest point on the minimum energy path between reactants and products is the transition state. Its structure and energy determine the reaction's activation barrier (ΔG‡) and, consequently, the reaction rate. nih.gov Frequency calculations on the optimized transition state structure must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. For example, in a study of THF ring-opening reactions, the activation strain model revealed that the deformation energy of the THF ring was a key factor in determining the activation energy. acs.org A similar analysis for the hydrolysis of 5,5-dimethyloxolan-2-yl acetate would likely show that the transition state involves significant ring strain and geometric distortion.

Table 3: Calculated Activation Energies for a Model Ester Hydrolysis Reaction Note: Illustrative data representing a typical acid-catalyzed ester hydrolysis mechanism.

| Reaction Step | Method | Solvent Model | Activation Energy (ΔG‡, kcal/mol) |

| Nucleophilic Attack | DFT (B3LYP) | PCM (Water) | 15-20 |

| Proton Transfer | MP2 | PCM (Water) | 5-10 |

| C-O Bond Cleavage | CCSD(T) | PCM (Water) | 18-25 |

Molecular Dynamics Simulations to Investigate Solution-State Behavior and Intermolecular Interactions

While gas-phase calculations provide fundamental insights, the behavior of 5,5-dimethyloxolan-2-yl acetate in a real-world setting is governed by its interactions with solvent molecules. Molecular Dynamics (MD) simulations are the ideal tool for exploring this solution-state behavior. researchgate.netnih.gov

Conformational Dynamics in Solution: MD simulations model the movement of every atom in the system over time, providing a dynamic picture of the molecule's conformational flexibility. nih.gov Using a force field (like GLYCAM or AMBER, often parameterized with data from quantum mechanical calculations), MD can simulate the pseudorotation of the oxolane ring and the rotation of the acetate group in an explicit solvent box (e.g., water or an organic solvent). nih.govnih.gov These simulations can reveal the populations of different conformers in solution, which may differ from gas-phase predictions due to solvent effects. For furanose sugars, long MD simulations (on the order of hundreds of nanoseconds) were necessary to ensure the conformational sampling had converged. nih.gov

Intermolecular Interactions: MD simulations explicitly model the non-covalent interactions between the solute and solvent, such as hydrogen bonds and van der Waals forces. For 5,5-dimethyloxolan-2-yl acetate in water, simulations would show the hydration shell around the molecule, particularly the hydrogen bonding between water and the carbonyl oxygen of the acetate group. These interactions are crucial for understanding solubility and reactivity in solution. Studies on organocuprates in THF solution, for instance, have shown that solvent interactions directly influence aggregation and chemical reactivity. nih.gov Similarly, the solvation of 5,5-dimethyloxolan-2-yl acetate would be critical to its reactivity, for example, by stabilizing charged intermediates in a hydrolysis reaction.

Synthetic Utility and Emerging Applications of 5,5 Dimethyloxolan 2 Yl Acetate in Organic Synthesis

Role as a Versatile Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure compounds that can be incorporated into a larger molecule without loss of stereochemical integrity. nih.gov The utility of a chiral building block is defined by its structural features and the ease with which it can be elaborated into more complex structures. While direct applications of 5,5-dimethyloxolan-2-yl acetate (B1210297) in the total synthesis of complex molecules are not yet extensively documented in peer-reviewed literature, its structural relative, (R)-2-(benzyloxy)-tetrahydro-5,5-dimethylfuran, has been synthesized and characterized, highlighting the accessibility of this chiral scaffold. mdpi.comnih.govresearchgate.net

The 5,5-dimethyloxolane core offers several advantageous features. The gem-dimethyl group can impart steric hindrance, potentially influencing the stereochemical outcome of reactions at adjacent centers. The oxolane ring itself is a stable five-membered heterocycle, and the acetate group at the anomeric C-2 position provides a handle for further functionalization or for acting as a leaving group in substitution reactions. The inherent chirality at the C-2 position, once established, can be transferred to other parts of a molecule during a synthetic sequence.

The potential of this building block lies in its ability to serve as a precursor to a variety of other chiral molecules. For instance, the acetate can be hydrolyzed to the corresponding lactol (2-hydroxy-5,5-dimethyloxolane), which exists in equilibrium with the open-chain γ-hydroxy aldehyde. This functionality opens up a plethora of synthetic transformations, including but not limited to:

Reductive amination to form chiral amino alcohols.

Wittig-type olefination to generate chiral homoallylic alcohols.

Oxidation to the corresponding γ-lactone.

These potential transformations underscore the versatility of the 5,5-dimethyloxolane scaffold as a starting point for the synthesis of diverse and complex chiral molecules.

Development of Stereoselective Syntheses Utilizing the Oxolane Core

The development of stereoselective methods to access the 5,5-dimethyloxolane core is crucial for its application as a chiral building block. A variety of strategies for the stereoselective synthesis of substituted tetrahydrofurans have been reported, which can be adapted for the preparation of 5,5-dimethyloxolan-2-ol and its acetate derivative. nih.gov

One notable approach involves the oxidative rearrangement of a tetrahydropyran (B127337) precursor. Specifically, the (R)-enantiomer of 2-(benzyloxy)-tetrahydro-5,5-dimethylfuran has been synthesized from a chiral 3-(benzyloxy)-tetrahydro-2,6,6-trimethyl-2H-pyran-2-carbaldehyde. nih.govresearchgate.net This reaction proceeds via a Baeyer-Villiger-type oxidation and rearrangement, effectively contracting the six-membered ring to a five-membered one while retaining chirality. mdpi.com

Table 1: Key Synthetic Transformations for the Preparation of Chiral 5,5-Dimethyloxolane Derivatives

| Precursor | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 3-(Benzyloxy)-tetrahydro-2,6,6-trimethyl-2H-pyran-2-carbaldehyde | Oxone®, NaHCO₃, aq. Na₂EDTA, CH₃CN | (R)-2-(Benzyloxy)-tetrahydro-5,5-dimethylfuran | mdpi.comresearchgate.net |

| 4-Penten-1-ol | Intramolecular etherification (e.g., acid-catalyzed cyclization) | 2-Methyltetrahydrofuran (analogous scaffold) | General Method |

General methods for tetrahydrofuran (B95107) synthesis that could be applied include:

Intramolecular Cyclization of Diols: A 1,4-diol with a gem-dimethyl group at the 4-position could be cyclized under acidic conditions to afford 2-hydroxy-5,5-dimethyloxolane. Stereocontrol could be achieved by starting with a chiral diol.

Asymmetric Dihydroxylation and Cyclization: Asymmetric dihydroxylation of a suitable alkene followed by cyclization is a powerful method for preparing chiral tetrahydrofurans.

Catalytic Asymmetric Cycloetherification: The use of chiral catalysts to effect the cyclization of unsaturated alcohols can provide enantiomerically enriched tetrahydrofuran derivatives. rsc.orgorganic-chemistry.org

Once the chiral 2-hydroxy-5,5-dimethyloxolane is obtained, acetylation with acetic anhydride (B1165640) or acetyl chloride in the presence of a base would yield the target 5,5-dimethyloxolan-2-yl acetate.

Strategies for Derivatization to Access Diverse Chemical Libraries

The generation of chemical libraries for drug discovery and other applications relies on the ability to systematically modify a core scaffold. 5,5-Dimethyloxolan-2-yl acetate is a promising starting point for such endeavors due to the reactivity of the acetate group and the potential for modification of the oxolane ring.

The acetate at the anomeric position can be readily displaced by a variety of nucleophiles, particularly when activated by a Lewis acid. This allows for the introduction of a wide range of substituents at the C-2 position with potential stereocontrol.

Table 2: Potential Derivatization Reactions of 5,5-Dimethyloxolan-2-yl Acetate

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Glycosylation | Alcohols, Lewis Acid | 2-Alkoxy-5,5-dimethyloxolanes |

| C-Glycosylation | Silyl (B83357) enol ethers, Allylsilanes, Lewis Acid | 2-Alkyl/Allyl-5,5-dimethyloxolanes |

| Nucleophilic Substitution | Azides, Cyanides, Thiols | 2-Azido/Cyano/Thio-5,5-dimethyloxolanes |

| Hydrolysis and Oxidation | 1. Base/Acid 2. Oxidizing agent (e.g., PCC, DMP) | 5,5-Dimethyl-γ-butyrolactone |

Furthermore, the oxolane ring itself can be a template for further functionalization. While the saturated carbon atoms are generally unreactive, the development of C-H activation methodologies could allow for the introduction of functional groups at other positions on the ring, further expanding the diversity of the resulting chemical library. The synthesis of chiral building blocks from readily available starting materials like D-xylose demonstrates the potential for creating diverse and functionally rich molecules from carbohydrate-derived scaffolds. researchgate.net

Applications in Materials Science (e.g., as monomers or linkers)

Substituted oxolanes are gaining attention as building blocks for novel materials. For example, 2,5-dimethylfuran, a related furan (B31954) derivative, can be produced from biomass and is a precursor to polymers and liquid fuels. nih.govgoogle.com The corresponding saturated compound, 2,5-dimethyltetrahydrofuran (B89747), is also of interest. Similarly, 2,2,5,5-tetramethyloxolane (TMO) has been investigated as a bio-based solvent. mdpi.com

While there is no specific literature on the use of 5,5-dimethyloxolan-2-yl acetate as a monomer, its structure suggests potential in this area. The acetate could be converted to a polymerizable group, such as a hydroxyl or an acrylate. The resulting polymers would contain the chiral 5,5-dimethyloxolane unit as a repeating motif, which could influence the physical and chemical properties of the polymer, such as its thermal stability, degradability, and chiroptical properties. The synthesis of polymers from other functionalized oxolanes has been demonstrated, suggesting the feasibility of this approach. semanticscholar.orgmdpi.com

In the context of metal-organic frameworks (MOFs), the derivatized oxolane could potentially serve as a chiral linker. By introducing coordinating groups, such as carboxylic acids or pyridyl moieties, onto the oxolane scaffold, it could be incorporated into MOF structures. nih.gov The chirality of the linker could impart enantioselectivity to the MOF, making it a candidate for applications in asymmetric catalysis or chiral separations. The modification of linkers is a common strategy to tune the properties of MOFs. northwestern.eduresearchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 5,5-Dimethyloxolan-2-yl acetate |

| Acetic acid;5,5-dimethyloxolan-2-ol |

| (R)-2-(Benzyloxy)-tetrahydro-5,5-dimethylfuran |

| 2-Hydroxy-5,5-dimethyloxolane |

| 3-(Benzyloxy)-tetrahydro-2,6,6-trimethyl-2H-pyran-2-carbaldehyde |

| 2,5-Dimethylfuran |

| 2,5-Dimethyltetrahydrofuran |

| 2,2,5,5-Tetramethyloxolane |

| D-Xylose |

| 4-Penten-1-ol |

| 2-Methyltetrahydrofuran |

| Acetic anhydride |

| Acetyl chloride |

| 5,5-Dimethyl-γ-butyrolactone |

Future Prospects and Interdisciplinary Research Frontiers

Innovations in Catalysis for Sustainable Synthesis of Oxolane Derivatives

The development of sustainable catalytic methods for the synthesis of oxolane derivatives is a key area of contemporary research, aiming to reduce environmental impact and improve economic viability. A major focus is the replacement of stoichiometric reagents and harsh reaction conditions with more environmentally benign catalytic processes.

Recent advancements have seen the rise of non-noble metal catalysts for the hydrogenation of furan (B31954) derivatives to tetrahydrofurans. For instance, efficient NiCo bimetallic catalysts on porous carbon matrices have been reported for the hydrogenation of furfural. These catalysts have demonstrated high yields of tetrahydrofurfuryl alcohol (up to 95%) at moderate temperatures (80 °C) rsc.org. The synergy between the two metals and their high dispersion on the carbon support are key to their high activity and selectivity rsc.org.

Photocatalysis is another burgeoning area, offering sustainable routes to oxolanes under mild conditions. Visible-light-mediated deoxygenation of monoallylated diols followed by intramolecular cyclization has been developed for the synthesis of chiral tetrahydrofuran (B95107) derivatives organic-chemistry.orgnih.gov. This method utilizes inexpensive and readily available starting materials and avoids the use of hazardous reagents organic-chemistry.orgnih.gov.

Furthermore, the development of catalysts for the stereoselective synthesis of highly substituted tetrahydrofurans is a significant challenge. Cinchona-alkaloid-thiourea-based bifunctional organocatalysts have been shown to enable the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, providing excellent enantioselectivities organic-chemistry.org.

Table 1: Comparison of Catalytic Systems for Sustainable Oxolane Synthesis

| Catalyst System | Substrate | Product | Key Advantages |

| NiCo bimetallic on porous carbon | Furfural | Tetrahydrofurfuryl alcohol | High yield, non-noble metals, recyclable rsc.org |

| Visible-light photocatalyst | Monoallylated diols | Chiral tetrahydrofurans | Mild conditions, sustainable energy source organic-chemistry.orgnih.gov |

| Cinchona-alkaloid-thiourea organocatalyst | ε-hydroxy-α,β-unsaturated ketones | Enantioenriched tetrahydrofurans | High enantioselectivity, metal-free organic-chemistry.org |

High-Throughput Screening and Automated Synthesis Methodologies

High-throughput screening (HTS) and automated synthesis are transformative technologies that are accelerating the discovery and optimization of synthetic routes to oxolane derivatives. These approaches allow for the rapid evaluation of large numbers of catalysts, reaction conditions, and substrates, significantly reducing the time and resources required for methods development.

A notable application of HTS is in the discovery of new catalysts for the conversion of biomass-derived furans to valuable chemicals, including tetrahydrofuran derivatives. For example, a high-throughput screening approach was used to evaluate a large number of commercially available hydrogenation catalysts for the reductive etherification of furfural to 2-methoxymethylfuran researchgate.net. This study identified promising candidates from a diverse set of metal-support combinations, which would have been impractical to screen using traditional methods researchgate.net.

Automated synthesis platforms are also being developed for the creation of libraries of structurally diverse oxolane derivatives for biological screening. The synthesis of mono- and bis-tetrahydrofuran-based chemical libraries has been achieved using a combination of "click" chemistry and multi-component reactions (MCRs) nih.gov. Automated flow chemistry systems, such as the FlowSyn Automated Loop Filling system, are designed to generate combinatorial libraries of compounds, which can be applied to the synthesis of oxolane derivatives labmanager.com. These automated systems enable the rapid production of a wide variety of compounds from a set of basic building blocks, facilitating the exploration of structure-activity relationships nih.govnih.govwhiterose.ac.uk.

Integration with Bio-inspired Catalysis and Chemoenzymatic Transformations

Nature provides a rich blueprint for the synthesis of complex molecules, and researchers are increasingly turning to bio-inspired catalysis and chemoenzymatic transformations for the construction of oxolane rings. These approaches often offer unparalleled selectivity and operate under mild, environmentally friendly conditions.

The tetrahydrofuran motif is prevalent in a wide range of natural products, including lignans and polyketides nih.govnih.govnih.govrsc.org. The study of their biosynthetic pathways provides inspiration for the development of novel synthetic strategies. For instance, the biomimetic synthesis of natural products often involves mimicking key enzymatic transformations to achieve efficient and stereoselective synthesis engineering.org.cnbioengineer.org.

Chemoenzymatic synthesis, which combines the best of both chemical and enzymatic catalysis, is a powerful tool for the construction of complex oxolane-containing molecules. Enzymes can be used to perform highly selective transformations that are difficult to achieve with traditional chemical methods, while chemical synthesis provides access to a wide range of starting materials and allows for further functionalization. For example, biocatalytic epoxidation followed by intramolecular cyclization is a known strategy for the stereoselective synthesis of tetrahydrofurans nih.gov. The integration of enzymatic reactions into multi-step chemical syntheses can significantly streamline the production of complex natural products nih.gov.

Advanced Analytical Techniques for Real-time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for the optimization of synthetic processes. Advanced analytical techniques that allow for real-time, in-situ monitoring of reactions are providing unprecedented insights into the formation of oxolane derivatives.

Spectroscopic methods are at the forefront of in-situ reaction monitoring. Techniques such as infrared (IR), near-infrared (NIR), and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products without the need for sample extraction rsc.org. For example, in-situ NMR spectroscopy has been used to monitor the formation of metal-organic frameworks, and similar techniques can be applied to study the kinetics and mechanism of oxolane synthesis nih.gov. Magnetic Resonance Imaging (MRI) has also been employed to observe the formation of tetrahydrofuran hydrate in porous media in situ epa.gov.

The kinetic analysis of complex reaction networks is also being advanced by these techniques. For instance, kinetic analysis has been used as a tool to optimize a moisture-tolerant zirconium-catalyzed esterification, providing insights that could be applied to dehydrative cyclizations to form oxolanes acs.org. The study of the kinetics of reactions involving tetrahydrofuran, such as its reaction with OH radicals, provides fundamental data for understanding its stability and reactivity researchgate.net.

Theoretical Predictions to Guide Experimental Design and Discovery

Computational chemistry has become an indispensable tool in modern synthetic chemistry, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new catalysts. In the context of oxolane synthesis, theoretical predictions are playing an increasingly important role in guiding experimental design and discovery.

Density Functional Theory (DFT) is a powerful method for studying the electronic structure and reactivity of molecules. DFT calculations have been used to investigate the mechanism of furan hydrogenation to tetrahydrofuran on palladium surfaces, providing insights into the reaction pathway and the factors that control selectivity researchgate.net. Such studies can help in the selection of optimal catalysts for this important transformation researchgate.net. DFT has also been employed to study the autoxidation of tetrahydrofuran, explaining differences in reactivity compared to other cyclic ethers researchgate.net. Furthermore, computational studies have shed light on the mechanism of photochemical ring expansion reactions for the synthesis of tetrahydrofuran derivatives rsc.org.

The computational design of catalysts is an emerging field that aims to predict novel catalyst structures with enhanced activity and selectivity. By combining computational chemistry with experimental validation, researchers are developing new strategies for catalyst discovery nih.govnih.govrsc.orgethz.chmdpi.com. This approach has the potential to significantly accelerate the development of new and improved catalysts for the synthesis of oxolane derivatives.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing acetic acid;5,5-dimethyloxolan-2-ol, and how can purity be validated?

- Methodological Answer : Synthesis typically involves esterification or etherification of acetic acid with 5,5-dimethyloxolan-2-ol under acidic catalysis. Purification can be achieved via liquid-liquid extraction (e.g., using dichloromethane/water systems ), followed by column chromatography. Validate purity using HPLC (high-performance liquid chromatography) with UV detection and confirm structural integrity via -NMR and -NMR spectroscopy. For reproducibility, document reaction conditions (temperature, solvent ratios, catalyst concentration) and characterize intermediates rigorously .

Q. How can the partition coefficient (log P) of this compound be experimentally determined?

- Methodological Answer : Use the shake-flask method: dissolve the compound in a biphasic system (e.g., 1-octanol and water), equilibrate, and measure concentrations in each phase via UV-Vis spectroscopy or HPLC. Calculate log P as . Ensure temperature control and repeat trials to minimize variability. This approach aligns with AP® Chemistry guidelines for equilibrium constant determination .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure and stability?

- Methodological Answer :

- FT-IR : Identify functional groups (e.g., -OH, ester C=O) and hydrogen bonding.

- NMR : Use -NMR to confirm proton environments (e.g., methyl groups on the oxolane ring) and -NMR for carbon backbone verification.

- Mass Spectrometry (MS) : Determine molecular ion peaks and fragmentation patterns.

- Thermogravimetric Analysis (TGA) : Assess thermal stability under controlled conditions. Cross-reference data with known analogs (e.g., acetic acid derivatives ).

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) be applied to study the role of this compound in microbial systems?

- Methodological Answer : Use -isotopic labeling to trace carbon flow in microbial cultures exposed to the compound. Construct a metabolic network model integrating genomic and proteomic data (e.g., enzyme kinetics of alcohol dehydrogenases ). Calculate flux distributions using stoichiometric matrices and software like COBRA Toolbox. Validate via comparison of predicted vs. experimental metabolite concentrations (e.g., acetic acid, ATP) .

Q. What experimental designs resolve contradictions in solubility data reported for this compound?

- Methodological Answer : Contradictions may arise from pH-dependent solubility or solvent impurities. Design a systematic study:

- Variable Control : Test solubility across pH ranges (2–12) and solvents (polar vs. nonpolar).

- Analytical Consistency : Use standardized HPLC protocols with internal standards.

- Statistical Analysis : Apply ANOVA to identify significant outliers and refine hypotheses (e.g., micelle formation in aqueous solutions). Reference AP® Chemistry practices for data-driven equilibrium analysis .

Q. How does 5,5-dimethyloxolan-2-ol influence acetic acid’s reactivity in catalytic reactions?

- Methodological Answer : Investigate via kinetic studies:

- Reaction Monitoring : Use in situ FT-IR or Raman spectroscopy to track esterification rates.

- Catalyst Screening : Compare homogeneous (e.g., HSO) vs. heterogeneous catalysts (e.g., zeolites).

- Computational Modeling : Apply DFT (density functional theory) to analyze steric effects from the dimethyloxolane moiety. Correlate with experimental turnover frequencies (TOF) .

Q. What proteomic strategies identify stress-response proteins in bacteria exposed to this compound?

- Methodological Answer :

- 2D-PAGE : Separate proteins from treated vs. control bacterial lysates. Identify differentially expressed spots via MALDI-TOF/TOF.

- Functional Enrichment : Use databases like STRING to map proteins to pathways (e.g., oxidative stress, chaperones ).

- Validation : Knockout strains or siRNA silencing to confirm protein roles in tolerance. Reference studies on Acetobacter pasteurianus under acetic acid stress .

Methodological Notes

- Data Reproducibility : Adhere to Beilstein Journal guidelines for experimental documentation, including raw data deposition and step-by-step protocols .

- Conflict Resolution : For contradictory results, employ triplicate experiments with blinded analysis and peer validation .

- Ethical Compliance : Avoid non-approved applications (e.g., human/animal testing) as emphasized in safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.